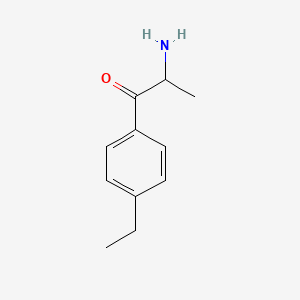

2-Amino-1-(4-ethylphenyl)propan-1-one

Description

Classification within Chemical Compound Classes

From a structural standpoint, 2-amino-1-(4-ethylphenyl)propan-1-one is categorized as a substituted alpha-amino ketone . This classification is based on the presence of a ketone functional group (C=O) where the alpha-carbon is attached to an amino group (-NH₂). The core of the molecule is a propan-1-one structure, with the amino group at the second carbon position. Furthermore, it possesses a phenyl group substituted with an ethyl group at the para (4th) position of the benzene (B151609) ring. vulcanchem.com

This compound is also recognized as a derivative of the cathinone (B1664624) scaffold . Cathinone and its synthetic derivatives are characterized by a β-keto-amphetamine structure. mdpi.com The cathinone framework is a common feature in many new psychoactive substances (NPS), making its derivatives a subject of intense study. mdpi.com

Significance in Contemporary Chemical Research

The relevance of this compound in modern chemical research is twofold, primarily revolving around its synthesis and its detection in forensic contexts.

The synthesis of alpha-amino ketones is a significant area of research in organic chemistry due to their prevalence in biologically active molecules. ontosight.ai Common synthetic routes to produce compounds like this compound include the Friedel-Crafts acylation of ethylbenzene (B125841) with an appropriate acyl halide, followed by amination. vulcanchem.com Another approach involves the reductive amination of a corresponding α-hydroxy ketone. vulcanchem.com The efficiency and regioselectivity of these synthetic methods are of considerable interest to chemists, as they can influence the purity and yield of the final product. vulcanchem.com Purification of the crude product typically involves techniques such as column chromatography, with characterization often performed using gas chromatography-mass spectrometry (GC-MS). vulcanchem.com

The proliferation of cathinone derivatives presents a significant challenge for forensic laboratories. The structural similarity among these compounds necessitates the use of sophisticated analytical techniques for their unambiguous identification. The analysis of this compound and its analogues often involves a combination of screening and confirmatory methods.

Expected Analytical Data:

Infrared (IR) Spectroscopy: Expected absorption bands would include N-H stretching (around 3300–3500 cm⁻¹), carbonyl C=O stretching (around 1680–1720 cm⁻¹), and aromatic C=C stretching (around 1450–1600 cm⁻¹). vulcanchem.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would likely exhibit signals corresponding to the aromatic protons, the ethyl group's methylene (B1212753) and methyl protons, and the protons of the propanone backbone. vulcanchem.com

Mass Spectrometry (MS): In GC-MS analysis, the molecular ion peak (M⁺) would be expected at an m/z of 177. vulcanchem.com Key fragmentation patterns would be crucial for distinguishing it from other structurally similar compounds. Common fragmentation pathways for cathinones involve the cleavage of the bond between the carbonyl group and the alpha-carbon. researchgate.net

High-Performance Liquid Chromatography (HPLC): Using a C18 column, this compound can be separated from similar substances, with an elution time that is distinct from its analogues like 4-ethylmethcathinone (B1651093) (4-EMC). vulcanchem.com

The continuous emergence of new cathinone derivatives requires forensic scientists to constantly develop and validate new analytical methods to ensure accurate identification in seized materials and biological samples. mdpi.comnih.gov

Structure

3D Structure

Properties

CAS No. |

805951-15-9 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-amino-1-(4-ethylphenyl)propan-1-one |

InChI |

InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(13)8(2)12/h4-8H,3,12H2,1-2H3 |

InChI Key |

KACGTMNGFPBVPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Amino-1-(4-ethylphenyl)propan-1-one

Traditional synthetic routes are well-documented and rely on fundamental organic reactions. These methods are often multi-step processes beginning with commercially available starting materials.

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. numberanalytics.com This two-step process involves the formation of an imine from a ketone or aldehyde, which is then reduced to an amine. numberanalytics.commasterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of a suitable precursor ketone with an ammonia (B1221849) source to form an imine, followed by reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com While direct alkylation of amines can be difficult to control, reductive amination offers a more reliable alternative that avoids multiple alkylations. masterorganicchemistry.com This method offers high regioselectivity, often exceeding 80%, but typically requires anhydrous conditions to proceed efficiently. vulcanchem.com

Nucleophilic substitution is another foundational amination strategy. This approach involves the displacement of a leaving group, such as a halide, by an amine. In the context of synthesizing the target compound, this would typically start with an α-haloketone, where the halogen at the alpha position to the carbonyl group is substituted by an amino group from a source like ammonia.

A common and straightforward route to this compound involves a two-step sequence starting from its ketone precursor, 1-(4-ethylphenyl)propan-1-one. The first step is the α-bromination of the ketone to yield 2-bromo-1-(4-ethylphenyl)propan-1-one. This intermediate is then subjected to amination, where the bromine atom is displaced by an amino group. vulcanchem.com

This sequence can be initiated via a Friedel-Crafts acylation reaction between 4-ethylbenzene and α-bromopropionyl bromide in the presence of a Lewis acid like aluminum chloride (AlCl₃). vulcanchem.com The resulting α-bromoketone is then treated with ammonia (NH₃) to produce the final this compound. vulcanchem.com This method can yield moderate efficiencies, typically in the range of 45-60%, but requires careful control to prevent side reactions such as polyacylation. vulcanchem.com

Table 1: Bromination-Amination Synthesis Overview

| Step | Reaction | Reagents | Key Considerations |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation & Bromination | 4-Ethylbenzene, α-bromopropionyl bromide, AlCl₃ | Control of reaction conditions to avoid polyacylation. |

Enantioselective synthesis is crucial for producing specific stereoisomers of chiral compounds, which is relevant for many cathinone (B1664624) derivatives. researchgate.net Transaminases (TAs), which are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes, are increasingly used for the synthesis of chiral amines. nih.govworktribe.com These biocatalysts can be used for either the kinetic resolution of a racemic mixture or, more efficiently, for the asymmetric synthesis from a prochiral substrate. nih.gov

The application of transaminases offers an environmentally attractive method for the synthesis of pharmaceutically relevant amines starting from prochiral ketones. rsc.orgresearchgate.net In this approach, a transaminase enzyme facilitates the transfer of an amino group from an amine donor to the ketone precursor, 1-(4-ethylphenyl)propan-1-one, to produce the chiral amine. The use of whole-cell biocatalysts can be particularly effective. worktribe.comresearchgate.net The advantages of using transaminases include high enantioselectivity and reaction rates, as well as the use of low-cost substrates and no need for external cofactor recycling. nih.gov

Table 2: Comparison of Synthetic Approaches

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Amination | Two-step imine formation and reduction. numberanalytics.com | Good control, avoids polyalkylation. masterorganicchemistry.com | May require specific, sometimes toxic, reducing agents. |

| Bromination-Amination | Sequential halogenation and substitution. vulcanchem.com | Utilizes readily available starting materials. | Can have moderate yields and potential side reactions. vulcanchem.com |

| Enzymatic Transamination | Biocatalytic asymmetric synthesis. nih.gov | High enantioselectivity, green approach. rsc.org | Limited availability of enzymes for specific substrates. nih.gov |

The primary precursor for many synthetic routes to this compound is 1-(4-ethylphenyl)propan-1-one. nih.govscbt.com A common method for its synthesis is the Friedel-Crafts acylation of ethylbenzene (B125841) with propionyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Another established route is the oxidation of 1-(4-ethylphenyl)propan-1-ol. Oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent can be used for this transformation. Recent advances have also explored greener alternatives, such as the catalytic dehydrogenation of 1-(4-ethylphenyl)propan-1-ol using an iridium-based catalyst in an aqueous solution of potassium hydroxide, which can achieve high yields with minimal by-products.

Novel Synthetic Approaches and Methodological Advancements

Recent research has focused on developing more efficient and environmentally friendly synthetic methods.

Green chemistry principles are increasingly being incorporated into the synthesis of chemical compounds to reduce environmental impact. Microwave-assisted synthesis is a key technology in this area, often leading to significantly reduced reaction times, increased yields, and improved product selectivity compared to conventional heating methods. anton-paar.commdpi.com

Catalytic Synthetic Innovations

The development of catalytic methods for the synthesis of β-aminoketones, such as this compound, is a key area of research aimed at improving efficiency, selectivity, and sustainability. While specific catalytic syntheses for this exact compound are not extensively detailed in publicly available literature, general innovative catalytic approaches for structurally similar cathinones and β-aminoketones are well-documented.

One of the most prominent catalytic strategies is the Mannich reaction . This reaction typically involves the condensation of an enolizable ketone, an aldehyde, and an amine. In the context of this compound, a potential catalytic Mannich-type reaction could involve 4-ethylpropiophenone as the ketone component. The development of organocatalytic and metal-catalyzed asymmetric Mannich reactions has been a significant innovation. For instance, chiral phosphoric acids and cinchona alkaloid-derived catalysts have been successfully employed to achieve high enantioselectivity in the synthesis of various β-aminoketones.

Another innovative approach involves the catalytic asymmetric hydrogenation of corresponding enamines or other suitable precursors. This method is a powerful tool for establishing the chiral center at the C-2 position. Chiral rhodium and ruthenium complexes with sophisticated phosphine (B1218219) ligands are often used to achieve high levels of enantioselectivity.

Furthermore, photoredox catalysis has emerged as a novel strategy for C-H functionalization, which could be applied to the synthesis of cathinone derivatives. For example, an enantioselective radical C–H amination of alcohols could potentially be adapted to introduce the amino group at the β-position of a suitable precursor, streamlining the synthetic route.

Stereochemical Control in Synthesis

The biological activity of cathinone derivatives is often highly dependent on their stereochemistry. Therefore, controlling the absolute configuration at the chiral center (C-2) is of paramount importance in their synthesis.

Development of Enantioselective Synthetic Pathways

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, this means selectively forming either the (R)- or (S)-enantiomer.

A common strategy involves the use of chiral catalysts in reactions that create the stereocenter. As mentioned, asymmetric Mannich reactions and catalytic asymmetric hydrogenations are prime examples. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (e.e.).

Another pathway is the resolution of a racemic mixture . This can be achieved by reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. Chiral chromatography is another effective method for separating enantiomers on both analytical and preparative scales.

The following table summarizes potential enantioselective methods applicable to the synthesis of this compound based on general findings for cathinone derivatives.

| Method | Catalyst/Reagent Type | Potential Outcome |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes with phosphine ligands | High enantiomeric excess of the corresponding amino alcohol, which can be oxidized to the ketone. |

| Asymmetric Mannich Reaction | Chiral organocatalysts (e.g., proline derivatives, cinchona alkaloids) or chiral metal complexes | Direct formation of the chiral β-aminoketone with high enantioselectivity. |

| Kinetic Resolution | Enzymes (e.g., lipases) or chiral catalysts | Selective reaction of one enantiomer in a racemic mixture, leaving the other enriched. |

| Chiral Chromatography | Chiral stationary phases | Separation of a racemic mixture into its individual enantiomers. |

Diastereoselective Synthesis Methodologies

When a molecule contains more than one stereocenter, diastereoselective synthesis becomes crucial. While this compound itself has only one stereocenter, its synthesis may proceed through intermediates with multiple chiral centers. In such cases, controlling the relative stereochemistry is essential.

For instance, if a chiral auxiliary is used (see section 2.3.3), the reaction will proceed through a diastereomeric intermediate. The diastereoselectivity of the reaction will determine the enantiomeric purity of the final product after removal of the auxiliary.

A key reaction where diastereoselectivity is critical is the reduction of α-aminoketones to form the corresponding β-aminoalcohols, which are often precursors or metabolites of cathinones. The choice of reducing agent and the presence of protecting groups on the amine can influence the stereochemical outcome, leading to either syn or anti diastereomers.

Application of Chiral Auxiliary Strategies

The use of chiral auxiliaries is a powerful and well-established strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of compounds like this compound, a common approach involves the use of chiral auxiliaries derived from readily available natural products, such as amino acids or alkaloids. Pseudoephedrine and its analogue pseudoephenamine are notable examples of effective chiral auxiliaries. nih.gov

A general synthetic sequence using a chiral auxiliary for a related propiophenone (B1677668) would be:

Acylation of the chiral auxiliary (e.g., pseudoephedrine) with a propionyl derivative to form a chiral amide.

Diastereoselective alkylation or other modification at the α-carbon. The steric bulk of the auxiliary directs the incoming group to a specific face of the enolate, leading to a high diastereomeric excess.

Cleavage of the auxiliary to release the chiral carboxylic acid or a derivative thereof, which can then be converted to the target β-aminoketone.

Another widely used chiral auxiliary is Ellman's N-tert-butanesulfinamide . This reagent can be condensed with a ketone to form a chiral N-sulfinyl imine. Subsequent diastereoselective addition of a nucleophile to the imine, followed by removal of the sulfinyl group, affords the chiral amine with high enantiopurity. osi.lv

The following table outlines the general steps and expected outcomes of using a chiral auxiliary in the synthesis of a chiral β-aminoketone.

| Step | Description | Key Consideration |

| 1. Auxiliary Attachment | Covalent bonding of a chiral auxiliary to the propiophenone precursor. | Formation of a stable, diastereomeric intermediate. |

| 2. Stereodifferentiating Reaction | A reaction that creates the new stereocenter, such as alkylation or nucleophilic addition. | The chiral auxiliary directs the approach of the reagent, leading to high diastereoselectivity. |

| 3. Auxiliary Cleavage | Removal of the chiral auxiliary under conditions that do not racemize the newly formed stereocenter. | Recovery of the auxiliary for reuse is often desirable. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 2-Amino-1-(4-ethylphenyl)propan-1-one, a combination of one-dimensional and two-dimensional NMR techniques allows for a complete assignment of its proton (¹H) and carbon (¹³C) signals, confirming its molecular structure and revealing details about its conformational preferences.

¹H NMR and ¹³C NMR Spectral Analysis for Structure Confirmation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in different chemical environments. The aromatic protons of the 4-ethylphenyl group would appear as two doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The ethyl group protons would present as a quartet for the methylene (B1212753) (CH₂) group and a triplet for the methyl (CH₃) group, a result of spin-spin coupling with each other. The methine proton (CH) adjacent to the amino and carbonyl groups would likely appear as a quartet, coupled to the neighboring methyl protons. The methyl protons of the propanone backbone would resonate as a doublet, coupled to the methine proton. The two protons of the primary amine (NH₂) may appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon (C=O) would be observed at the most downfield chemical shift. The aromatic carbons would give rise to four signals, two for the substituted carbons and two for the unsubstituted carbons. The carbons of the ethyl group and the aminopropanone side chain would also have characteristic chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic (2H) | ~7.8 | d |

| Aromatic (2H) | ~7.3 | d |

| CH (methine) | ~4.5 | q |

| CH₂ (ethyl) | ~2.7 | q |

| NH₂ (amine) | ~2.0 (broad) | s |

| CH₃ (ethyl) | ~1.2 | t |

| CH₃ (propanone) | ~1.4 | d |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C=O (carbonyl) | ~200 |

| Aromatic (substituted) | ~150, ~130 |

| Aromatic (unsubstituted) | ~129, ~128 |

| CH (methine) | ~55 |

| CH₂ (ethyl) | ~29 |

| CH₃ (ethyl) | ~15 |

| CH₃ (propanone) | ~18 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between the aromatic protons on adjacent carbons, between the methylene and methyl protons of the ethyl group, and between the methine proton and the adjacent methyl protons of the propanone backbone. This confirms the bonding arrangement of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For example, the signal of the methine proton would show a correlation to the signal of the methine carbon, and the signals of the aromatic protons would correlate with their respective aromatic carbon signals. This provides a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For this compound, HMBC correlations would be expected between the carbonyl carbon and the methine proton, as well as the aromatic protons. Correlations would also be seen between the protons of the ethyl group and the aromatic carbons, further confirming the attachment of the ethyl group to the phenyl ring.

Conformational Analysis via NMR

While standard NMR provides information about the static structure, advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) can provide insights into the through-space proximity of protons, which is dependent on the molecule's conformation. For a relatively flexible molecule like this compound, these experiments could help determine the preferred orientation of the aminopropanone side chain relative to the ethylphenyl ring. For instance, NOE correlations between the methine proton or the adjacent methyl protons and the aromatic protons would suggest a folded conformation where these groups are in close spatial proximity. The magnitude of these correlations can provide quantitative information about internuclear distances, allowing for the construction of a three-dimensional model of the predominant conformation in solution.

Mass Spectrometry (MS) and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within a few parts per million). For this compound, with a molecular formula of C₁₁H₁₅NO, the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this calculated value to within a very small tolerance provides strong evidence for the elemental composition of the molecule, significantly increasing the confidence in its identification.

Table 3: Accurate Mass Determination of this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₁H₁₆NO⁺ | 178.1226 |

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) for Structural Information

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the precursor ion's structure.

For the protonated molecule of this compound, several characteristic fragmentation pathways can be predicted based on the known behavior of cathinone (B1664624) derivatives. The most common fragmentation pathways involve cleavages at the bonds alpha to the carbonyl group and the nitrogen atom.

A primary fragmentation pathway would likely involve the cleavage of the bond between the carbonyl carbon and the methine carbon (α-cleavage), leading to the formation of a stable acylium ion containing the 4-ethylphenyl group. Another significant fragmentation would be the loss of the ethyl group from the phenyl ring. Cleavage of the C-N bond is also a possibility.

Table 4: Predicted Major Fragment Ions of Protonated this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 178.12 | 149.09 | C₂H₅ |

| 178.12 | 133.09 | C₂H₅N |

| 178.12 | 119.08 | C₃H₆N |

| 178.12 | 91.05 | C₄H₈NO |

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be pieced together, confirming the presence of the 4-ethylphenyl group and the aminopropanone side chain. This detailed fragmentation analysis, combined with the comprehensive data from NMR spectroscopy, provides an unambiguous and robust structural elucidation of this compound.

Derivatization Strategies for Enhanced MS Detectability and Fragmentation Control

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for identifying synthetic cathinones. However, many of these compounds, particularly primary and secondary amines, exhibit poor chromatographic resolution and produce ambiguous mass spectra due to similar fragmentation patterns. nih.gov Chemical derivatization is a powerful strategy to overcome these limitations by improving the volatility and thermal stability of the analyte, enhancing chromatographic peak shape, and directing fragmentation pathways to yield more structurally informative ions. nih.govnih.gov

Acylation is a widely used derivatization technique for cathinones, involving the reaction of the amine group with an acylating agent. rsc.org A comparative study of six different acylation reagents for nine synthetic cathinones highlighted the efficacy of this approach. The evaluated reagents included trifluoroacetic anhydride (B1165640) (TFA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), all of which proved suitable for derivatizing synthetic cathinones. rsc.orgrsc.org These reagents react with the primary amine of this compound to form stable amide derivatives.

The benefits of such derivatization are twofold. First, it improves chromatographic separation. For instance, underivatized N-ethylcathinone and buphedrone (B1655700) show poor resolution, but their TFAA derivatives are easily separated, displaying sharp, symmetric peaks. nih.gov Second, it provides more specific mass fragmentation patterns. The resulting derivatives often produce characteristic fragment ions that allow for confident identification and differentiation from isomers. nih.gov For example, the derivatization of N-ethylcathinone with TFAA leads to distinct fragment ions at m/z 140 and 110, allowing for clear differentiation from similar compounds. nih.gov

Table 1: Common Acylation Reagents for Cathinone Derivatization in GC-MS

| Derivatizing Agent | Abbreviation | Properties of Derivative | Benefits |

| Trifluoroacetic Anhydride | TFA / TFAA | Forms a stable trifluoroacetyl amide. | Excellent fragmentation, improves peak shape and resolution. nih.govrsc.org |

| Pentafluoropropionic Anhydride | PFPA | Forms a stable pentafluoropropionyl amide. | High sensitivity, produces characteristic mass spectra. rsc.orgrsc.org |

| Heptafluorobutyric Anhydride | HFBA | Forms a stable heptafluorobutyryl amide. | Increases molecular weight, shifting peaks away from background interference. rsc.orgrsc.org |

| Acetic Anhydride | AA | Forms an acetyl amide. | Cost-effective, gives high relative abundance for fragment ions. rsc.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, providing a molecular fingerprint. nih.gov

For this compound, the spectra are expected to be dominated by vibrations characteristic of its key structural features: the primary amine, the carbonyl group, and the para-substituted aromatic ring. Analysis of structurally similar cathinones provides a reliable basis for assigning these vibrational modes. nih.govdea.gov It is also important to note that synthetic cathinones can exist in different polymorphic forms, which may lead to variations in their FTIR and Raman spectra. researchgate.net

Key Expected Vibrational Frequencies:

N-H Stretching: The primary amine group (–NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300–3500 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (ketone) group stretch is a defining feature of cathinones. This peak is consistently observed at approximately 1680–1700 cm⁻¹ in both IR and Raman spectra of related compounds. nih.govmdpi.com

Aromatic C=C Stretching: The vibrations of the para-substituted ethylphenyl ring typically appear in the 1450–1610 cm⁻¹ range. nih.gov

C-H Stretching: Aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and propanone backbone appear in the 2850–3000 cm⁻¹ region. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | IR |

| Carbonyl (C=O) | C=O Stretch | ~1690 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1590 - 1610 | IR, Raman |

| Aromatic Ring | C-H Stretch | >3000 | IR |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. springermedizin.de This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. mdpi.com While a specific crystal structure for this compound is not publicly documented, extensive crystallographic studies on analogous synthetic cathinone hydrochlorides allow for well-founded predictions about its solid-state characteristics. springermedizin.denih.gov

Synthetic cathinones are often crystallized as hydrochloride salts to improve stability and crystal quality. researchgate.net Studies on compounds like ethcathinone (B106627) HCl and 4-chloro-N-ethylcathinone (4-CEC) HCl show that they typically crystallize in monoclinic space groups, such as P2₁/c. nih.gov Other cathinone derivatives have been found to crystallize in orthorhombic or triclinic systems. springermedizin.demdpi.com The data collection is commonly performed using diffractometers equipped with CCD detectors. nih.gov

A crucial finding from these studies is that synthetic cathinones synthesized from achiral precursors exist and crystallize as racemic mixtures, meaning both enantiomers (R and S forms) are present in equal amounts within the crystal lattice. nih.govresearchgate.net X-ray crystallography is particularly valuable for confirming this racemic nature. springermedizin.de The analysis would reveal the exact conformation of the ethylphenyl group relative to the propanone backbone and the intramolecular and intermolecular interactions, such as hydrogen bonds between the ammonium (B1175870) group and the chloride anion, that stabilize the crystal structure. nih.gov

UV-Visible Spectroscopy for Electronic Transition Characterization

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. ijpra.com For this compound, the primary chromophore is the 4-ethylpropiophenone system, where the aromatic ring is conjugated with the carbonyl group.

The UV spectrum is expected to show characteristic absorption bands arising from π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group. The position of the maximum absorbance (λmax) is sensitive to the substitution on the aromatic ring. researchgate.net Studies on a wide range of synthetic cathinones have shown that para-substitution on the phenyl ring can be detected using UV spectrophotometry. researchgate.net For example, 4-methylethcathinone (4-MEC) and 4-methyl-N-ethylpentedrone (4-MEAP), which are also para-alkyl substituted cathinones, exhibit a λmax around 260-265 nm. nih.govresearchgate.net This primary absorption is attributed to the π → π* transition of the aromatic system. A much weaker absorption band corresponding to the n → π* transition of the carbonyl group is expected at a longer wavelength, often above 300 nm, but may be obscured.

Table 3: UV Absorption Maxima (λmax) for Structurally Related Cathinones

| Compound | Substitution | λmax (nm) | Solvent |

| 4-Methylmethcathinone (4-MMC) | para-methyl | ~262 | Not Specified |

| 4-Methylethcathinone (4-MEC) | para-methyl | ~262 | Not Specified |

| 4-Methyl-N-ethylpentedrone (4-MEAP) | para-methyl | 265 | Not Specified |

| This compound | para-ethyl | ~260-265 (Predicted) | Not Specified |

This information is valuable for qualitative analysis and can be used in conjunction with liquid chromatography (LC-UV) for the identification and quantification of the compound. unodc.org

Chemical Stability and Degradation Pathways

Thermal Degradation Mechanisms and Identification of Thermal Degradation Products

Synthetic cathinones are recognized for their thermal lability, particularly during analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov The thermal degradation of 2-Amino-1-(4-ethylphenyl)propan-1-one is expected to follow pathways observed for other cathinones, which primarily involve oxidative processes. nih.gov

A principal mechanism of thermal degradation for cathinones is the loss of two hydrogen atoms, resulting in a characteristic mass shift of 2 Da. nih.gov This oxidative decomposition leads to the formation of an iminium species. For this compound, this would involve the formation of a double bond between the nitrogen and the adjacent carbon. The resulting degradation product would be characterized by a prominent iminium base peak in the mass spectrum. nih.govojp.gov

Studies on structurally similar cathinones have shown that factors such as the injector temperature, residence time within the inlet, and the presence of active sites on analytical surfaces can significantly influence the extent of degradation. researchgate.netnih.gov Minimizing these factors is crucial for accurate analytical quantification. While specific thermal degradants of this compound have not been exhaustively characterized in the literature, the expected primary product based on analogous compounds is the corresponding iminium ion.

Table 1: Expected Thermal Degradation Products of this compound

| Parent Compound | Degradation Mechanism | Expected Product |

|---|

Hydrolytic Degradation Pathways in Aqueous Environments

While specific hydrolytic degradation pathways for this compound are not extensively detailed in dedicated studies, the general chemical principles governing β-keto amines suggest potential susceptibility to hydrolysis, particularly under strong acidic or basic conditions. The stability of cathinone (B1664624) analogs in aqueous solutions is known to be highly pH-dependent, which can influence hydrolytic processes. oup.com

Potential hydrolytic degradation could involve the cleavage of the molecule, although this pathway is less commonly reported for cathinones compared to thermal and oxidative degradation. The presence of the β-ketone makes the adjacent C-N bond potentially liable under certain conditions, but this class of compounds generally shows more significant degradation from other mechanisms in typical environmental or biological matrices.

Photodegradation Studies and Photoproduct Characterization

Exposure to sunlight and heat is a known degradation pathway for natural cathinone, leading to the formation of dimers or other inactive metabolites. nih.govfrontiersin.org It is plausible that this compound undergoes similar photodegradation upon exposure to UV radiation.

For amine-containing pharmaceuticals, indirect photodegradation is a significant pathway, often initiated by natural photosensitizers like humic substances present in surface waters. nih.gov This process can proceed through an electron transfer mechanism, where the non-bonding electrons on the nitrogen atom of the amine are transferred to an excited sensitizer. nih.gov The subsequent radical cation can then undergo further reactions. Additionally, photochemically produced reactive species such as hydroxyl radicals (•OH) can attack the molecule, leading to its degradation. nih.gov

Specific photoproducts of this compound have not been characterized. However, based on general mechanisms, potential reactions could include N-deamination, oxidation of the ethyl group on the phenyl ring, or reactions involving the β-keto group.

Oxidative Degradation Processes and Reactive Intermediates

Oxidative degradation is a critical pathway for cathinones, intertwined with thermal degradation. nih.gov The primary amine structure of this compound makes it particularly susceptible to oxidative deamination, a process that may be less favorable for the more stable secondary and tertiary amine cathinone analogs. researchgate.net

The process often involves the formation of reactive intermediates. In aqueous environments, reactive oxygen species (ROS) like hydroxyl radicals can initiate degradation. nih.gov The reaction between •OH and amine drugs typically occurs at very high rates. nih.gov For this compound, attack by •OH could occur at the aromatic ring, the ethyl substituent, or the aminopropyl side chain, leading to hydroxylated products or cleavage of the molecule.

The initial oxidative step is often the abstraction of a hydrogen atom, leading to the formation of a radical species that can undergo further reactions. As noted in thermal degradation, a common oxidative outcome is the loss of two hydrogen atoms to form an iminium species. nih.gov

Influence of Environmental Factors on Chemical Stability (e.g., pH Dependence)

The chemical stability of this compound, like other synthetic cathinones, is profoundly influenced by pH. Extensive research on this class of compounds demonstrates a clear trend of increased stability in acidic environments and significant instability under alkaline conditions. oup.com

In acidic urine (pH 4), cathinones are reported to be considerably more stable, with half-lives extending to months, especially under refrigerated or frozen conditions. oup.com In contrast, at a pH of 8 or higher, significant degradation is observed, often within hours or days, even at ambient temperatures. oup.com This alkaline lability is a hallmark of the cathinone structure. oup.com For this compound, being a primary amine, this effect is expected to be pronounced.

Table 2: Influence of pH on the Stability of Cathinone Analogs in Aqueous Solutions

| Compound Class | pH Condition | Stability | Reference |

|---|---|---|---|

| Secondary Amine Cathinones | Acidic (pH 3.5 - 4) | High stability | oup.com |

| Secondary Amine Cathinones | Neutral (pH 7) | Moderate degradation | oup.com |

This pH-dependent stability is critical for the accurate analysis of the compound in biological and environmental samples, necessitating pH control and appropriate storage conditions to prevent pre-analytical degradation.

Analytical Chemistry Method Development for Complex Chemical Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the analysis of synthetic cathinones like 2-Amino-1-(4-ethylphenyl)propan-1-one, enabling their separation from complex matrices and subsequent quantification. Both gas and liquid chromatography, coupled with various detectors, are routinely employed.

Gas Chromatography (GC) with Various Detectors (e.g., GC-MS for Volatile/Derivatized Analytes)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of synthetic cathinones. oup.comnih.gov However, due to the polar nature of the amino group in compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic behavior. sigmaaldrich.com This process involves replacing active hydrogens on the amine group with nonpolar moieties. sigmaaldrich.comresearchgate.net

Common derivatization techniques include silylation and acylation. researchgate.net For instance, reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to create more volatile trimethylsilyl (B98337) derivatives. oup.com Another approach involves acylation using reagents such as heptafluorobutyric anhydride (B1165640) (HFBA), which has been successfully applied to other cathinones for GC-MS analysis. oup.com

Despite its utility, GC-based analysis of cathinones can be complicated by thermal instability. Some cathinone (B1664624) derivatives are known to degrade at the high temperatures used in the GC inlet, potentially forming oxidative breakdown products. ojp.govoup.com This necessitates careful optimization of GC parameters, such as lowering injection port temperatures and reducing residence time, to minimize thermal decomposition. ojp.gov GC combined with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and structural elucidation capabilities, allowing for the differentiation of isomers and the identification of characteristic fragment ions. shimadzu.com

Table 1: GC-MS Parameters for Cathinone Analysis (Illustrative) This table is a generalized representation based on common practices in the field.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | HP-5MS or equivalent (e.g., 30m x 0.25mm, 0.25µm) | Provides good separation of a wide range of analytes. |

| Carrier Gas | Helium at a constant flow (e.g., 1.0-1.2 mL/min) | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250-280°C (Optimized to minimize degradation) | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp (e.g., 80°C), ramped to a final temp (e.g., 300°C) | Separates compounds based on their boiling points and column interactions. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for identification and quantification. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |

| Derivatization Agent | MSTFA, HFBA, or Trifluoroacetyl-L-prolyl chloride (L-TPC) | Increases volatility and improves peak shape. oup.comoup.comresearchgate.net |

Liquid Chromatography (LC) with Various Detectors (e.g., LC-MS/MS, UHPLC-Q-TOF-MS/MS, RP-HPLC for Non-Volatile Analytes)

Liquid chromatography is a highly effective alternative for analyzing non-volatile or thermally unstable compounds like this compound without the need for derivatization. oup.comthermofisher.com High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a cornerstone of modern bioanalytical chemistry and forensic toxicology for cathinone detection. nih.govnih.gov Ultra-high-performance liquid chromatography (UHPLC) systems offer faster analysis times and improved resolution. thermofisher.comoup.com

LC-MS/MS methods provide excellent sensitivity and selectivity, allowing for the quantification of cathinones at low nanogram-per-milliliter levels in complex biological matrices like blood and urine. nih.gov The use of reversed-phase (RP) chromatography, often with C18 columns, is common for separating cathinones from endogenous matrix components. nih.govmdpi.com

For comprehensive screening and identification of unknown compounds, high-resolution mass spectrometry (HRMS) techniques such as quadrupole time-of-flight (Q-TOF) mass spectrometry are invaluable. nih.gov A UHPLC-Q-TOF-MS/MS system can provide accurate mass measurements, which aids in the elemental composition determination of the parent drug and its metabolites. oup.comnih.gov

Table 2: LC-MS/MS Method Parameters for Cathinone Quantification (Illustrative) This table is a generalized representation based on common practices in the field.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| LC System | UHPLC | High resolution and speed. |

| Column | Reversed-Phase C18 or Phenyl Column (e.g., 100mm x 2.1mm, <2 µm) | Separation based on hydrophobicity. nih.govmdpi.com |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol with formic acid or ammonium (B1175870) formate | Elutes analytes from the column with varying polarity. |

| Flow Rate | 0.3-0.5 mL/min | Optimized for column dimensions and particle size. |

| MS System | Triple Quadrupole (QqQ) or Q-TOF | Provides high selectivity and sensitivity for quantification (QqQ) or high-resolution data for identification (Q-TOF). nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes polar compounds like cathinones. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Highly selective quantification by monitoring specific precursor-to-product ion transitions. |

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

Synthetic cathinones, including this compound, possess a chiral center at the alpha-carbon, meaning they exist as two enantiomers (mirror-image isomers). nih.govnih.gov These enantiomers can exhibit different pharmacological and toxicological properties, making their separation and individual analysis crucial. nih.govresearchgate.net

Chiral chromatography is the primary technique for resolving enantiomers. nih.gov This can be achieved through two main approaches:

Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Polysaccharide-based CSPs are commonly used in HPLC for the direct separation of cathinone derivatives. nih.gov

Indirect Method: Involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral column. nih.govrestek.com For GC-MS analysis, reagents like trifluoroacetyl-L-prolyl chloride (L-TPC) have been used to create diastereomeric derivatives of cathinones. researchgate.net

Capillary electrophoresis (CE) using chiral selectors, such as cyclodextrins, added to the buffer is another effective technique for the enantioseparation of cathinone derivatives. nih.govmdpi.com

Impurity Profiling and Characterization in Synthetic Materials

The analysis of impurities in clandestinely synthesized materials is critical for forensic intelligence, as it can provide clues about the synthetic route used. unodc.org Impurity profiling involves identifying by-products from the synthesis and characterizing products that form through degradation.

Identification of Synthetic By-products

The synthesis of cathinones often involves a two-step process: the formation of an α-bromoketone intermediate followed by a reaction with an appropriate amine. unodc.org For this compound, a common route involves the reaction of 4-ethylbenzene with α-bromopropionyl bromide, followed by amination. vulcanchem.com Impurities can arise from incomplete reactions, side reactions, or impure starting materials. For example, if the initial Friedel-Crafts acylation is not perfectly regioselective, positional isomers of the starting ketone could be formed, leading to corresponding isomers in the final product. Polysubstitution on the aromatic ring is another potential source of by-products.

Characterization of Degradation Products and Their Chromatographic Behavior

Synthetic cathinones are known to be unstable under certain conditions, which can impact the interpretation of analytical results. nih.govojp.gov The β-keto-phenethylamine structure is susceptible to degradation, particularly at non-optimal pH and elevated temperatures. oup.com

Studies on related cathinones have shown that they are most stable in acidic conditions and degrade more rapidly in neutral-to-basic solutions. ojp.govnih.govresearchgate.net The rate of degradation is dependent on the specific chemical structure, temperature, and matrix (e.g., blood, urine, or solvent). oup.comnih.gov For example, cathinones are generally most stable when stored frozen in acidic urine. ojp.gov

Degradation can occur pre-analysis during sample storage and transport, or during the analytical process itself (e.g., thermal degradation in a GC inlet). ojp.govnih.gov Common degradation pathways can involve the keto group. For the related compound 4-methylmethcathinone (4-MMC), degradation in alkaline solution was found to proceed via oxidative deamination to form 1-(4-methylphenyl)-1,2-propanedione, which is further oxidized. nih.govpsu.edu The presence of such degradation products in a sample can complicate chromatographic analysis but also provides information about the sample's history and storage conditions.

Development of Methodologies for Trace Impurity Detection

The detection of trace impurities in samples of this compound is a critical step in determining the synthetic route employed in its production and for chemical fingerprinting. The development of analytical methods capable of identifying these impurities, often present at very low concentrations, requires high sensitivity and selectivity.

A common synthetic pathway to this compound involves the Friedel-Crafts acylation of ethylbenzene (B125841) with propionyl chloride to form 1-(4-ethylphenyl)propan-1-one, followed by alpha-bromination to yield 2-bromo-1-(4-ethylphenyl)propan-1-one, and subsequent reaction with an amine source. Trace impurities can be introduced at each of these stages.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for impurity profiling. Its high separation efficiency and sensitive detection capabilities allow for the identification of various synthesis-related impurities. Method development for GC-MS analysis of this compound would involve optimization of parameters such as the column type, temperature programming, and ionization mode to achieve optimal separation and fragmentation of potential impurities.

High-Performance Liquid Chromatography (HPLC) , particularly when coupled with diode-array detection (DAD) or mass spectrometry (LC-MS), offers a complementary approach. HPLC is well-suited for the analysis of less volatile or thermally labile impurities that may not be amenable to GC-MS. The development of an HPLC method would focus on selecting the appropriate column chemistry (e.g., C18 reversed-phase), mobile phase composition, and gradient elution profile to resolve the target compound from its impurities.

Potential Synthesis-Related Impurities:

Based on the common synthetic route, a number of trace impurities can be anticipated. These include unreacted starting materials, intermediates, and byproducts of side reactions.

| Impurity Category | Potential Compound | Origin |

| Starting Materials | Ethylbenzene | Incomplete reaction during Friedel-Crafts acylation. |

| Propionyl chloride | Incomplete reaction during Friedel-Crafts acylation. | |

| Intermediates | 1-(4-ethylphenyl)propan-1-one | Incomplete bromination. |

| 2-bromo-1-(4-ethylphenyl)propan-1-one | Incomplete amination. | |

| Byproducts | Di-acylated ethylbenzene | Side reaction during Friedel-Crafts acylation. |

| Isomers of 1-(ethylphenyl)propan-1-one | Isomerization during Friedel-Crafts acylation. | |

| Over-brominated species | Non-selective bromination. | |

| Byproducts of amination | Side reactions depending on the amine source. |

This table is interactive and can be sorted by column.

The structural elucidation of these trace impurities is typically achieved through the interpretation of their mass spectra and, when possible, comparison with reference standards. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for the definitive identification of unknown impurities if they can be isolated in sufficient quantity and purity.

Precursor and Adulterant Analysis in Non-Biological Chemical Samples

The analysis of non-biological chemical samples for this compound often extends beyond the identification of the primary compound to include the detection of its precursors and any adulterants that may have been added. This information is invaluable for law enforcement and forensic intelligence, as it can help to trace the origin of the material and identify links between different seizures.

Precursor Analysis:

The identification of precursors in a seized sample can provide strong evidence of illicit synthesis. For this compound, the key precursors are typically:

Ethylbenzene: A common industrial solvent.

Propionyl chloride (or propionic anhydride): Acylating agents used in organic synthesis.

2-Bromo-1-(4-ethylphenyl)propan-1-one: The direct precursor to the final product.

Analytical methods such as GC-MS are highly effective for the detection of these precursors. The presence of these compounds, even in trace amounts, alongside the final product, is a strong indicator of the synthetic route used.

Adulterant Analysis:

Illicitly produced chemical substances are often mixed with adulterants to increase their bulk, enhance or mimic certain effects, or to facilitate distribution. The analysis of these adulterants is a key component of forensic chemical profiling.

Common adulterants found in samples containing synthetic cathinones include:

Caffeine: A readily available stimulant.

Benzocaine, Lidocaine, Procaine: Local anesthetics that can mimic the numbing effect of some illicit substances.

Sugars (e.g., Lactose, Mannitol, Glucose): Used as bulking agents. researchgate.net

Creatine: A dietary supplement sometimes used as a cutting agent. researchgate.net

Monosodium Glutamate (MSG): Another substance used to add bulk. researchgate.net

The identification of these adulterants is typically carried out using the same analytical techniques employed for the main compound and its impurities, such as GC-MS and HPLC. Fourier Transform Infrared (FTIR) spectroscopy can also be a rapid and effective screening tool for identifying common cutting agents. researchgate.net

The following table summarizes common adulterants found in seized cathinone samples, which may also be present in samples of this compound.

| Adulterant | Chemical Class | Purpose | Analytical Method(s) |

| Caffeine | Stimulant | Psychoactive effect, bulking | GC-MS, HPLC |

| Benzocaine | Local Anesthetic | Mimic numbing effect, bulking | GC-MS, HPLC, FTIR |

| Lidocaine | Local Anesthetic | Mimic numbing effect, bulking | GC-MS, HPLC, FTIR |

| Lactose | Sugar | Bulking agent | FTIR, HPLC |

| Mannitol | Sugar Alcohol | Bulking agent | FTIR, HPLC |

| Creatine | Organic Acid | Bulking agent | FTIR, HPLC |

This table is interactive and can be sorted by column.

The comprehensive analysis of precursors and adulterants, in conjunction with the impurity profile, allows for a detailed chemical fingerprint of a given sample. This fingerprint can be used to compare different seizures, identify distribution networks, and ultimately disrupt the illicit production and trafficking of such substances.

Metabolic Pathway Elucidation in Vitro and Computational Approaches

In Vitro Metabolic Studies Using Enzyme Systems (e.g., Pooled Human Liver Microsomes, Recombinant Enzymes)

In vitro models are essential for identifying the metabolic pathways of xenobiotics in a controlled environment. springernature.com Systems such as pooled human liver microsomes (pHLM) are widely used because they contain a high concentration of Phase I and Phase II drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. if-pan.krakow.plresearchgate.net Studies on related synthetic cathinones have demonstrated that pHLM incubations are effective in identifying major metabolites. nih.govnih.gov

For 2-Amino-1-(4-ethylphenyl)propan-1-one, metabolic pathways are proposed based on the well-documented biotransformation of structurally similar cathinone (B1664624) derivatives. The primary metabolic reactions involve modifications at three key sites: the β-keto group, the amino group, and the alkyl side-chain on the phenyl ring.

Phase I metabolism introduces or exposes functional groups, generally making the compound more polar. For synthetic cathinones, the main Phase I pathways are reduction of the ketone, hydroxylation of the alkyl side-chain, and N-dealkylation. nih.govnih.gov

Reduction of the Ketone: The β-keto group is a primary target for metabolism, where it is reduced to a secondary alcohol. This reaction results in the formation of diastereomeric alcohol metabolites, namely the corresponding ephedrine and pseudoephedrine analogs. This is a common and major metabolic route for cathinones. researchgate.netresearchgate.net

Hydroxylation: The ethyl group attached to the phenyl ring is susceptible to hydroxylation, primarily at the benzylic carbon, to form an alcohol. This hydroxylated metabolite can be further oxidized to form a carboxylic acid derivative. Studies on the closely related compound 4-methylmethcathinone (4-MMC) confirm that oxidation of the alkyl group on the aromatic ring is a major metabolic route. nih.govresearchgate.netresearchgate.net

N-Dealkylation: The amino group can undergo oxidative N-dealkylation, which involves the removal of the ethyl group from the nitrogen atom. semanticscholar.orgnih.govdntb.gov.ua This process, catalyzed by CYP450 enzymes, is a common metabolic pathway for many pharmaceutical amines. ku.eduresearchgate.net For the N-ethyl homolog 4-methyl-N-ethcathinone (4-MEC), N-deethylation has been confirmed as a metabolic pathway. nih.gov

The combination of these reactions leads to the formation of several metabolites. For example, the initial product of ketone reduction can subsequently undergo N-dealkylation, or vice-versa.

Table 1: Potential Phase I Metabolites of this compound This table is interactive. Click on the headers to sort.

| Metabolite Name | Metabolic Pathway | Description |

|---|---|---|

| 1-(4-ethylphenyl)-1-hydroxypropan-2-amine | β-Keto Reduction | Reduction of the ketone group to a hydroxyl group. |

| 2-Amino-1-(4-(1-hydroxyethyl)phenyl)propan-1-one | Side-Chain Hydroxylation | Hydroxylation of the ethyl group on the phenyl ring. |

| 1-(4-ethylphenyl)propan-1-one-2-amine (Norphedrone analog) | N-Dealkylation | Removal of the ethyl group from the amine. |

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. springernature.com

Glucuronidation: This is a primary Phase II pathway for cathinone metabolites. frontiersin.org The hydroxyl groups introduced during Phase I metabolism (either through ketone reduction or side-chain hydroxylation) are common sites for glucuronic acid conjugation. nih.govnih.gov For the related compound 4-MEC, glucuronidation was observed exclusively for the hydroxy metabolite. nih.gov It is therefore anticipated that the alcohol metabolites of this compound are the main substrates for glucuronidation.

Sulfation: While less commonly reported for cathinones than glucuronidation, sulfation is another potential Phase II pathway. Studies on other phenethylamine derivatives have shown that hydroxylated metabolites can be conjugated with sulfate. nih.gov

Table 2: Potential Phase II Metabolites of this compound This table is interactive. Click on the headers to sort.

| Metabolite Name | Metabolic Pathway | Description |

|---|---|---|

| 1-(4-ethylphenyl)-1-hydroxypropan-2-amine glucuronide | Glucuronidation | Conjugation of glucuronic acid to the hydroxyl group formed from ketone reduction. |

| 2-Amino-1-(4-(1-hydroxyethyl)phenyl)propan-1-one glucuronide | Glucuronidation | Conjugation of glucuronic acid to the hydroxyl group on the ethyl side-chain. |

Computational Prediction of Metabolic Pathways and Sites of Metabolism

Computational, or in silico, models are valuable tools for predicting the metabolic fate of new chemical entities. researchgate.net These methods can identify likely sites of metabolism (SOMs) on a molecule and predict the structures of potential metabolites, complementing in vitro data. nih.gov

For this compound, computational approaches can be used to predict its interaction with metabolizing enzymes, particularly the Cytochrome P450 superfamily. Methods for predicting SOMs fall into two main categories:

Ligand-based methods: These approaches analyze the physicochemical properties of the molecule to determine which atoms are most susceptible to enzymatic attack. For example, reactivity-based methods can calculate the energy required for hydrogen abstraction at different positions, with lower energy sites being more likely SOMs. nih.gov

Structure-based methods: These methods use docking simulations to model the binding of the compound within the active site of a specific CYP450 isoform. The orientation and proximity of the compound's atoms to the enzyme's reactive heme center help predict which sites are most likely to be metabolized. nih.gov

Applying these models to this compound would likely highlight the α-carbon to the nitrogen (implicated in N-dealkylation), the benzylic carbon of the ethyl side-chain (a site for hydroxylation), and the β-keto group (a site for reduction) as the primary SOMs.

Comparative Metabolism Studies Across Different Non-Human Biological Systems

The selection of appropriate animal models for preclinical studies relies on understanding the similarities and differences in drug metabolism across species. bioivt.com Significant interspecies variations can exist in the expression levels and catalytic activities of drug-metabolizing enzymes like CYPs. nih.gov

While specific comparative metabolism studies on this compound are not extensively documented, research on other synthetic cathinones provides insight into potential species differences. Studies comparing metabolism in human liver microsomes (HLM) and rat liver microsomes (RLM) have shown both qualitative and quantitative differences. For instance, some metabolites of the cathinone α-PVP were identified in HLM incubations but not in RLM. frontiersin.org Conversely, certain metabolites may be more prominent in rats than in humans. frontiersin.org

These differences are often attributed to variations in the substrate specificity of CYP isoforms between species, such as those in the CYP1A, CYP2C, CYP2D, and CYP3A families. nih.gov For example, aldehyde oxidase, another important drug-metabolizing enzyme, is abundant in humans but poorly expressed or absent in species like rodents and dogs. researchgate.net Therefore, extrapolating metabolic data from animal models such as rats, mice, or dogs to humans must be done with caution. A thorough cross-species comparison using in vitro systems is crucial to validate the choice of animal models for further toxicological studies. bioivt.com

Theoretical Chemistry and Computational Studies

Electronic Structure Calculations (e.g., Density Functional Theory - DFT) for Understanding Reactivity

No dedicated Density Functional Theory (DFT) studies on 2-Amino-1-(4-ethylphenyl)propan-1-one have been identified. Such studies would be instrumental in determining key quantum chemical descriptors like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and atomic charges. This information is crucial for predicting the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack. Without these calculations, a fundamental understanding of its electronic behavior remains speculative.

Conformational Analysis and Molecular Dynamics Simulations

There is no available research on the conformational landscape or dynamic behavior of this compound. Conformational analysis would identify the most stable three-dimensional structures of the molecule, while molecular dynamics simulations would provide insights into its flexibility, solvent interactions, and the time-evolution of its structure. This data is essential for understanding how the molecule might interact with other chemical species.

Theoretical Quantitative Structure-Activity Relationship (QSAR) Studies

No theoretical Quantitative Structure-Activity Relationship (QSAR) studies focusing on the chemical reactivity and interactions of this compound could be located. QSAR models use computational descriptors to correlate a molecule's structure with its properties. For this compound, such studies would be valuable for predicting its chemical behavior based on its structural features, without focusing on biological activity.

Prediction of Spectroscopic Properties from First Principles

While experimental spectroscopic data may exist, no studies were found that use first-principles quantum chemical methods to predict the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound. Such theoretical predictions are vital for validating experimental findings and for the unambiguous identification of the compound.

Chemical Derivatization and Analog Synthesis for Research Applications

Chemical Derivatization for Enhanced Analytical Detectability and Chromatographic Resolution

In the analysis of synthetic cathinones like 2-Amino-1-(4-ethylphenyl)propan-1-one, gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique. However, the inherent polarity and thermal lability of these compounds can lead to poor chromatographic peak shape and ambiguous mass spectra. researchgate.netuva.nl Chemical derivatization is a strategy used to overcome these challenges by converting the analyte into a more volatile and thermally stable derivative with improved chromatographic properties. uva.nl

Acylation with fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA), is a widely used derivatization method for primary and secondary amines. nih.govrsc.org The reaction involves the acylation of the amino group of this compound, which increases its volatility and improves its chromatographic behavior. The resulting derivative also produces characteristic mass spectral fragmentation patterns that aid in its identification and quantification. nih.gov

Another approach involves a two-step derivatization process of oximation followed by trimethylsilylation. nih.gov This method targets the keto group of the cathinone (B1664624). The first step, oximation with hydroxylamine (B1172632) hydrochloride, converts the carbonyl group into an oxime. The subsequent trimethylsilylation with a reagent like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) derivatizes the hydroxyl group of the oxime and the primary amine. This dual derivatization significantly enhances the thermal stability and chromatographic resolution of the compound. nih.gov

The table below illustrates the expected mass spectral data for the PFPA derivative of this compound, highlighting the characteristic fragments that are useful for its identification.

| Derivative | Derivatizing Reagent | Expected Molecular Ion (m/z) | Key Mass Spectral Fragments (m/z) | Analytical Advantages |

|---|---|---|---|---|

| N-pentafluoropropionyl-2-amino-1-(4-ethylphenyl)propan-1-one | Pentafluoropropionic anhydride (PFPA) | 323 | 294 ([M-C2H5]+), 147 ([C6H5(C2H5)CO]+), 119 ([C6H5(C2H5)]+) | Improved volatility, enhanced thermal stability, characteristic fragmentation pattern for unambiguous identification. |

Synthesis of Labeled Analogs (e.g., Deuterated Compounds for Isotopic Tracing and Internal Standards)

In quantitative analytical methods, such as those used in forensic toxicology and clinical chemistry, the use of isotopically labeled internal standards is essential for accurate and precise measurements. okstate.edu Deuterated analogs of the target analyte are ideal internal standards because they have nearly identical chemical and physical properties to the unlabeled compound, but their difference in mass allows them to be distinguished by mass spectrometry. okstate.educhemrxiv.org

The synthesis of a deuterated analog of this compound, for instance, with deuterium (B1214612) atoms on the ethyl group of the phenyl ring (d5-ethyl), would provide a suitable internal standard for its quantification in biological matrices. The synthesis could be approached by using deuterated ethylbenzene (B125841) as a starting material in a Friedel-Crafts acylation reaction with 2-bromopropionyl bromide, followed by amination.

The use of such a deuterated standard in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the correction of variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative results. nih.govresearchgate.net The development of deuterated drugs is also a strategy in pharmaceutical research to improve the pharmacokinetic properties of a drug by slowing down its metabolism. nih.govckisotopes.comresearchgate.net

Below is a table outlining a proposed deuterated analog of this compound for use as an internal standard.

| Labeled Analog | Position of Deuterium Label | Proposed Synthetic Precursor | Application |

|---|---|---|---|

| 2-Amino-1-(4-(ethyl-d5)phenyl)propan-1-one | Ethyl group on the phenyl ring | Ethyl-d5-benzene | Internal standard for quantitative analysis by LC-MS/MS, Isotopic tracing in metabolism studies. |

Synthesis of Structural Analogs and Homologs for Structure-Reactivity Relationship Studies

To understand the pharmacological profile of this compound, it is crucial to investigate its structure-activity relationships (SAR). This involves synthesizing and evaluating a series of structural analogs and homologs to determine how modifications to its chemical structure affect its biological activity. nih.govresearchgate.net The primary targets for synthetic cathinones are the monoamine transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). nih.govfrontiersin.orgacs.org

Key structural modifications for SAR studies of this compound would include:

Variation of the N-alkyl group: Replacing the primary amine with small alkyl groups (e.g., methyl, ethyl) can significantly alter the compound's potency and selectivity for the different monoamine transporters.

Modification of the α-alkyl chain: Changing the methyl group at the alpha position to an ethyl or propyl group can influence the interaction with the transporters.

Substitution on the phenyl ring: Introducing different substituents at the para-position of the phenyl ring (e.g., chloro, bromo, methoxy) can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity and efficacy at the transporters. nih.gov

For example, increasing the size of the N-alkyl group in some cathinone series has been shown to decrease potency at DAT and SERT. nih.gov Conversely, certain substitutions on the phenyl ring can shift the selectivity towards SERT. frontiersin.org By systematically synthesizing and testing these analogs, a comprehensive SAR profile can be established, providing valuable insights into the molecular determinants of the compound's activity.

The following table presents a selection of proposed structural analogs of this compound and their predicted primary monoamine transporter interactions based on known SAR trends for substituted cathinones.

| Structural Analog | Modification from Parent Compound | Predicted Primary Transporter Interaction | Rationale based on SAR |

|---|---|---|---|

| 2-(Methylamino)-1-(4-ethylphenyl)propan-1-one (4-EMC) | N-methylation | Increased DAT/NET activity | N-methylation in cathinones often enhances potency at DAT and NET. wikipedia.org |

| 2-Amino-1-(4-chlorophenyl)propan-1-one | Substitution of 4-ethyl with 4-chloro | Potentially increased SERT activity | Halogen substitution on the phenyl ring can increase affinity for SERT. nih.gov |

| 2-Amino-1-(4-ethylphenyl)butan-1-one | Elongation of α-alkyl chain to ethyl | Potentially decreased DAT/NET potency | Increasing the α-alkyl chain length can reduce potency at monoamine transporters. nih.gov |

Q & A

Q. Methodological Answer :

- NMR : and NMR identify proton environments and carbon backbone .

- X-ray Diffraction : Resolves bond lengths (e.g., C–N: ~1.47 Å) and dihedral angles (e.g., 67.97° between aromatic rings) .

- FT-IR : Confirms amine (N–H stretch: ~3300 cm) and ketone (C=O: ~1700 cm) functional groups .

Advanced: How can researchers resolve contradictory crystallographic data for this compound?

Methodological Answer :

Contradictions (e.g., bond-length discrepancies) are resolved via:

- Multi-software validation : Cross-check using SHELXL (for refinement) and Olex2 (for visualization) .

- High-resolution data : Collect data at synchrotron facilities (λ < 1 Å) to reduce noise.

- Thermal motion analysis : Use anisotropic displacement parameters in SHELXL to distinguish static disorder from dynamic motion .

Basic: What biological activities have been reported for this compound?

Q. Methodological Answer :

- Anti-biofilm activity : Targets P. aeruginosa and S. aureus biofilm formation by disrupting adhesion and maturation stages .

- Pharmacological potential : Structural analogs (e.g., benzotriazole derivatives) show antifungal and antitumor activity, suggesting possible shared mechanisms .

Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?

Q. Methodological Answer :

- Backbone modification : Introduce halogen substituents (e.g., fluorine) to enhance metabolic stability .

- Functional group tuning : Replace the ketone with a hydroxyl group to improve solubility (tested via logP calculations) .

- In silico docking : Use AutoDock Vina to predict interactions with biofilm-related proteins (e.g., P. aeruginosa lectins) .

Basic: What analytical methods quantify purity and degradation products?

Q. Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time ~12.5 min .

- LC-MS : Identifies degradation products (e.g., hydrolyzed amine derivatives) via m/z ratios .

- TGA/DSC : Monitors thermal stability (decomposition onset >200°C) .

Advanced: How do computational methods (DFT, MD) enhance understanding of its reactivity?

Q. Methodological Answer :

- DFT calculations : Predict electrophilic sites using Mulliken charges (e.g., amine group: +0.35 e) .

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., ethanol) to optimize crystallization conditions .

- AIM theory : Analyze hydrogen-bonding networks in crystal packing .

Basic: What safety precautions are required during handling?

Q. Methodological Answer :

- Ventilation : Use fume hoods to avoid amine vapor exposure.

- PPE : Nitrile gloves and safety goggles.

- First aid : Flush eyes with water for 15 minutes; consult a physician if ingested .

Advanced: How can degradation pathways be mapped under varying pH conditions?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.